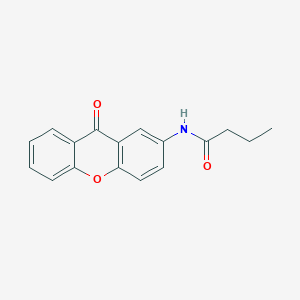

N-(9-Oxo-9H-xanthen-2-YL)butanamide

Descripción

N-(9-Oxo-9H-xanthen-2-YL)butanamide is a synthetic xanthone derivative characterized by a 9-oxo-xanthene core substituted with a butanamide group at the 2-position. Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its synthesis typically involves coupling hydroxy-substituted xanthenones with acyl chlorides or other electrophilic reagents, as seen in analogous procedures for related compounds .

Propiedades

Número CAS |

866429-61-0 |

|---|---|

Fórmula molecular |

C17H15NO3 |

Peso molecular |

281.30 g/mol |

Nombre IUPAC |

N-(9-oxoxanthen-2-yl)butanamide |

InChI |

InChI=1S/C17H15NO3/c1-2-5-16(19)18-11-8-9-15-13(10-11)17(20)12-6-3-4-7-14(12)21-15/h3-4,6-10H,2,5H2,1H3,(H,18,19) |

Clave InChI |

NQRAOCSQQUCIKN-UHFFFAOYSA-N |

SMILES canónico |

CCCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Oxo-9H-xanthen-2-YL)butanamide typically involves the reaction of 9-oxo-9H-xanthene-2-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(9-Oxo-9H-xanthen-2-YL)butanamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product.

Análisis De Reacciones Químicas

Types of Reactions: N-(9-Oxo-9H-xanthen-2-YL)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted xanthone derivatives.

Aplicaciones Científicas De Investigación

N-(9-Oxo-9H-xanthen-2-YL)butanamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-(9-Oxo-9H-xanthen-2-YL)butanamide involves its interaction with various molecular targets:

Photoinitiation: The compound absorbs light and generates free radicals, initiating polymerization reactions.

Antioxidant Activity: It modulates the Nrf2 pathway, enhancing the cellular response to oxidative stress.

Anticancer Activity: The compound intercalates into DNA and inhibits topoisomerase II, leading to apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Hydroxy-Substituted Xanthones

Compounds such as 3- or 4-hydroxy-9H-xanthen-9-one () share the 9-oxo-xanthene backbone but lack the butanamide group. These hydroxy derivatives are often intermediates in synthesizing more complex analogs. For example, they react with (E)-cinnamoyl chloride to form compounds like 15–17 (Scheme 3, ), which introduce conjugated double bonds that may enhance UV absorption or redox activity.

Sulfonamide-Functionalized Xanthones

A series of N-xanthen-3-yl benzenesulfonamides (e.g., 9i–9n , ) feature a sulfonamide group instead of butanamide. Key differences include:

- Molecular weight : Sulfonamide derivatives (e.g., 9i , MW ≈ 450–500 g/mol) are heavier than N-(9-Oxo-9H-xanthen-2-YL)butanamide (estimated MW ~295 g/mol).

- Physical properties : Sulfonamides like 9j (melting point 218–220°C) and 9m (melting point 279–280°C) have higher melting points than typical amides, suggesting stronger intermolecular interactions due to sulfonyl groups.

- Synthetic yields : The butanamide analog’s yield is unspecified, but sulfonamide derivatives show variable yields (43–80%), influenced by substituent steric effects (e.g., tert-butyl in 9k reduces yield to 67%) .

Saturated Xanthone Analogs

Octahydroxanthenes (), such as E-9-aryl-5-arylidene-1-oxo-octahydroxanthenes, are hydrogenated analogs with reduced aromaticity. These compounds are synthesized in moderate yields (~50–60%), comparable to methods for N-(9-Oxo-9H-xanthen-2-YL)butanamide .

Commercial Xanthene Derivatives

The product 4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide (AH-7614) () shares a sulfonamide group but differs in substitution position (9H-xanthene vs. 9-oxo-xanthene). With a molecular weight of 351.42 g/mol and ≥98% purity, AH-7614 highlights the industrial relevance of xanthene sulfonamides, though its biological data are unspecified. The butanamide derivative’s lower molecular weight may offer advantages in pharmacokinetics .

Comparative Data Table

| Compound Name | Core Structure | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Feature |

|---|---|---|---|---|---|---|

| N-(9-Oxo-9H-xanthen-2-YL)butanamide | 9-Oxo-xanthene | 2-butanamide | ~295 (estimated) | N/A | N/A | Enhanced solubility via amide |

| 2,6-Dichloro-N-xanthen-3-yl-benzenesulfonamide (9i) | 9-Oxo-xanthene | 2,6-dichloro-sulfonamide | ~450 | 238–239 | 43 | High halogen content |

| 4-Methyl-N-xanthen-3-yl-benzenesulfonamide (9j) | 9-Oxo-xanthene | 4-methyl-sulfonamide | ~400 | 218–220 | 80 | High yield, moderate steric bulk |

| AH-7614 | 9H-Xanthene | 4-methyl-sulfonamide | 351.42 | N/A | N/A | Commercial availability |

| E-9-aryl-octahydroxanthene (5) | Octahydroxanthene | Aryl/arylidene | ~300–350 | N/A | ~50–60 | Saturated backbone |

Discussion of Key Findings

- Structural Flexibility : The butanamide group in N-(9-Oxo-9H-xanthen-2-YL)butanamide likely improves solubility over sulfonamides but may reduce thermal stability (lower melting point inferred from analogs).

- Biological Potential: While sulfonamide derivatives (e.g., 9m) show high melting points indicative of crystalline stability—a trait favorable for formulation—the butanamide’s hydrogen-bonding capacity could enhance target binding.

- Synthetic Accessibility: Hydroxy-xanthenones () and sulfonamide derivatives () require multi-step syntheses, whereas butanamide analogs might simplify purification due to fewer steric demands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.